molecular formula C20H18N2O6S B2703991 N-(2H-1,3-benzodioxol-5-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 899735-29-6

N-(2H-1,3-benzodioxol-5-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2703991
CAS No.: 899735-29-6
M. Wt: 414.43
InChI Key: LLVXSQXIJKCHDQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-benzodioxole moiety linked to a sulfamoyl group substituted with a furan-2-ylmethyl and methyl group. Its molecular formula is inferred as C₂₀H₁₈N₂O₆S, with a calculated molecular weight of 414.43 g/mol.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-22(12-16-3-2-10-26-16)29(24,25)17-7-4-14(5-8-17)20(23)21-15-6-9-18-19(11-15)28-13-27-18/h2-11H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVXSQXIJKCHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzodioxole and furan intermediates are then coupled with a benzamide derivative through a series of reactions involving sulfonylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogs and Their Key Features

The following table summarizes critical attributes of the target compound and its analogs:

Compound Name / ID Molecular Weight (g/mol) Key Substituents Biological Activity / Target Reference
Target Compound 414.43 (calculated) Furan-2-ylmethyl, methyl sulfamoyl, 1,3-benzodioxole Hypothesized antifungal or enzyme inhibition -
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) - Cyclohexyl, ethyl sulfamoyl, 1,3,4-oxadiazol, furan-2-yl Antifungal (Candida spp.)
Compound 162 (4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid) - Biphenyl sulfonamido, 1,3-benzodioxole Dual 5-lipoxygenase/mPGES-1 inhibitor
V001-4553 (N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[4-ethyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}benzamide) 492.6 Morpholin-4-yl, pyrimidin-2-yl, ethyl group Unknown (screened for diverse targets)
2.4 Computational Docking Insights

Glide docking studies () highlight the importance of substituent geometry in binding:

  • The furan-2-ylmethyl group in the target compound may occupy hydrophobic pockets more effectively than LMM11’s cyclohexyl group, reducing steric clashes.
  • The benzodioxole ring’s electron-rich structure could form π-π interactions with aromatic residues, as seen in biphenyl-containing analogs like Compound 162 .
2.5 Structure-Activity Relationships (SAR)
  • Sulfamoyl Substituents : Bulky groups (e.g., cyclohexyl in LMM11) may hinder target engagement, while smaller heterocycles (furan, pyrimidine) balance lipophilicity and solubility .
  • Benzodioxole vs. Simple Aromatics : The benzodioxole’s methylenedioxy group enhances metabolic stability by resisting oxidative degradation, a advantage over unsubstituted phenyl rings .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a furan ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves several synthetic routes, including:

  • Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol and formaldehyde.
  • Attachment of the Furan Ring : The furan moiety is introduced via Friedel-Crafts acylation reactions.
  • Formation of the Sulfamoyl Linkage : This involves reacting the benzodioxole derivative with sulfamoyl chloride to create the final product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from benzodioxole structures. For instance, derivatives have shown significant activity against various fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) for antifungal activity was found to be as low as 0.156 μmol/mL for related compounds .

Antidiabetic Potential

Research has indicated that benzodioxole derivatives exhibit promising antidiabetic properties. In vivo studies demonstrated that certain derivatives could significantly reduce blood glucose levels in streptozotocin-induced diabetic mice. For example, one compound reduced glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration .

Cytotoxicity and Cancer Research

The cytotoxic effects of benzodioxole derivatives have been assessed using MTS assays across various cancer cell lines. Some compounds displayed potent anticancer activity with IC50 values ranging from 26 to 65 µM, indicating their potential as therapeutic agents in cancer treatment .

The biological activity of N-(2H-1,3-benzodioxol-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by modulating these targets' activities, leading to altered cellular processes.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other biologically active benzodioxole derivatives but possesses unique substituents that may enhance its activity:

Compound NameStructureBiological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylanilineStructureModerate cytotoxicity
1-(1,3-Benzodioxol-5-yl)-2-propanolStructureAntimicrobial properties
N-(furan-2-yl)methyl sulfonamideStructureAntifungal activity

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Antifungal Activity : A study demonstrated that a derivative exhibited strong antifungal activity against C. albicans, supporting its potential use in treating fungal infections.
  • Antidiabetic Effects : Another study evaluated a related compound's effects on blood glucose levels in diabetic mice, showing significant reductions comparable to established antidiabetic drugs.

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